![molecular formula C19H18FN3O2 B2375109 (4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941969-16-0](/img/structure/B2375109.png)
(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of this compound has been explored in several studies. For instance, a study investigated the novel compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as an inhibitor of ENT1 and ENT2 . Another study aimed to screen a series of FPMINT analogues and study their structure-activity relationship .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, a study showed that the IC50 value of FPMINT for ENT2 was 5-10-fold less than for ENT1, and FPMINT could not be displaced with excess washing .Scientific Research Applications
1. Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs) This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the chemical structure of a molecule and its biological activity .
In Vitro Models
The compound has been used in in vitro models, specifically nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .
Anticancer Applications
The synthesis of novel derivatives of this compound has been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Biological Potential of Indole Derivatives
The compound is an indole derivative, and indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Plant Hormone Production
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. As an indole derivative, this compound could potentially be involved in similar processes .
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been found to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . This suggests that the compound acts as a non-competitive inhibitor . Molecular docking analysis also indicates that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially disrupt nucleotide synthesis and the regulation of adenosine function.
Future Directions
Future research could focus on further modification of the chemical structure of FPMINT to lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, the development of more potent inhibitors, such as compound 3c, could be explored .
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-6-7-17-15(21-13)12-18(25-17)19(24)23-10-8-22(9-11-23)16-5-3-2-4-14(16)20/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNMUKFDNHULX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
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